3-(bromomethyl)-1,2-benzothiazole
Overview
Description
3-(bromomethyl)-1,2-benzothiazole is a chemical compound belonging to the class of isothiazole derivatives. It has garnered significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure, which includes a bromomethyl group attached to a benzo[d]isothiazole ring, imparts distinct chemical properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-1,2-benzothiazole typically involves the bromination of benzo[d]isothiazole derivatives. One common method includes the reaction of benzo[d]isothiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This method ensures the selective bromination at the methyl position, yielding this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(bromomethyl)-1,2-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted benzo[d]isothiazoles.
Oxidation: The compound can be oxidized to form benzo[d]isothiazole-3-carboxaldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromomethyl group can yield benzo[d]isothiazole-3-methanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products:
- Substituted benzo[d]isothiazoles (e.g., 3-azidomethylbenzo[d]isothiazole)
- Benzo[d]isothiazole-3-carboxaldehyde
- Benzo[d]isothiazole-3-methanol
Scientific Research Applications
3-(bromomethyl)-1,2-benzothiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential anticancer, antiviral, and antibacterial properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and dyes.
Biological Studies: The compound’s derivatives are investigated for their role as enzyme inhibitors and receptor modulators in various biological pathways.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-1,2-benzothiazole and its derivatives involves interactions with specific molecular targets and pathways. For instance, certain derivatives may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The bromomethyl group can facilitate covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity .
Comparison with Similar Compounds
Benzo[d]isothiazole: The parent compound without the bromomethyl group.
Benzo[d]isothiazol-3(2H)-one: A derivative with a hydroxyl group at the 3-position.
2-Phenylbenzo[d]isothiazol-3(2H)-one: A derivative with a phenyl group at the 2-position.
Comparison: 3-(bromomethyl)-1,2-benzothiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for diverse chemical modifications. This makes it more versatile in synthetic applications compared to its analogs. Additionally, the bromomethyl group enhances the compound’s potential as a covalent inhibitor in medicinal chemistry .
Properties
IUPAC Name |
3-(bromomethyl)-1,2-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQDCNIUVMYRBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442469 | |
Record name | 1,2-Benzisothiazole, 3-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59057-83-9 | |
Record name | 1,2-Benzisothiazole, 3-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)-1,2-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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